cis-5-Chlorocyclophosphamide
Description
cis-5-Chlorocyclophosphamide (CAS: 78542-61-7) is a structural analogue of cyclophosphamide, a widely used alkylating agent in chemotherapy. It was synthesized via condensation of 3-amino-2-chloropropan-1-ol with N,N-bis(2-chloroethyl)phosphoramidic dichloride, aiming to enhance antitumor activity by optimizing the release of phosphoramide mustard, the cytotoxic metabolite of cyclophosphamide . Its molecular formula is C₇H₁₄Cl₃N₂O₂P, featuring a chlorine substituent at the 5-position of the oxazaphosphorinane ring in the cis configuration (Figure 1) . Despite structural similarities to cyclophosphamide, its metabolic processing and therapeutic profile differ significantly due to stereochemical and electronic effects of the halogen substituent.
Properties
CAS No. |
78542-61-7 |
|---|---|
Molecular Formula |
C7H14Cl3N2O2P |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(2S,5S)-5-chloro-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H14Cl3N2O2P/c8-1-3-12(4-2-9)15(13)11-5-7(10)6-14-15/h7H,1-6H2,(H,11,13)/t7-,15-/m0/s1 |
InChI Key |
SOAIQMUEYYSJNA-ZIDLFYJRSA-N |
SMILES |
C1C(COP(=O)(N1)N(CCCl)CCCl)Cl |
Isomeric SMILES |
C1[C@@H](CO[P@@](=O)(N1)N(CCCl)CCCl)Cl |
Canonical SMILES |
C1C(COP(=O)(N1)N(CCCl)CCCl)Cl |
Other CAS No. |
78542-61-7 |
Synonyms |
2-(bis(2-chloroethyl)amino)tetrahydro-5-chloro-2H-1,3,2-oxazaphosphorine 2-oxide 5-chlorocyclophosphamide cis-5-chlorocyclophosphamide endoxan-asta trans-5-chlorocyclophosphamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Metabolic Efficiency and Stereoselectivity
cis-5-Chlorocyclophosphamide exhibits markedly lower metabolic activation by rat liver microsomes compared to its trans isomer and cyclophosphamide. This stereoselectivity arises from reduced enzymatic recognition of the cis configuration during 4-hydroxylation, a critical step in prodrug activation . In contrast, the trans-5-chloro and trans-5-fluoro isomers are metabolized as efficiently as cyclophosphamide. Surprisingly, despite poor metabolism, this compound retains antitumor activity, suggesting alternative activation pathways or direct cytotoxicity unrelated to hepatic metabolism.
Antitumor Activity and Therapeutic Index
Table 1 summarizes key pharmacological parameters of this compound and related compounds:
| Compound | Isomer | Metabolic Efficiency | ED₉₀ (Relative to Cyclophosphamide) | Therapeutic Index (Relative to Cyclophosphamide) |
|---|---|---|---|---|
| 5-Fluorocyclophosphamide | cis | Low | Inactive | N/A |
| 5-Fluorocyclophosphamide | trans | High | 16-fold higher | Low |
| 5-Chlorocyclophosphamide | cis | Low | Comparable to trans | 0.5x |
| 5-Chlorocyclophosphamide | trans | High | Comparable to cis | 0.5x |
| Cyclophosphamide | – | High | 1x (reference) | 1x (reference) |
Key findings:
- This compound demonstrated activity against the ADJ/PC6 murine tumor model equivalent to its trans isomer, despite poor metabolic activation. Both chloro isomers exhibited half the therapeutic index of cyclophosphamide, indicating reduced selectivity for tumor cells .
- trans-5-Fluorocyclophosphamide showed minimal activity (ED₉₀ 16-fold higher than cyclophosphamide), whereas the cis-5-fluoro analogue was inactive, highlighting the critical role of halogen type and stereochemistry .
Mechanistic Insights
Instead, chlorine’s electron-withdrawing effects may stabilize reactive intermediates or improve tissue penetration .
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